



An In-depth Technical Guide to AB3217-A, a Novel Anti-Mite Substance

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Disclaimer: This technical guide focuses on the chemical structure and properties of AB3217-A. Despite extensive searches, no publicly available scientific literature or technical data could be found for a compound specifically designated as "AB 3217-B". The information presented herein is based on the published research for AB3217-A, a related compound isolated from Streptomyces platensis.

This document provides a comprehensive overview of AB3217-A, a novel substance with significant anti-mite properties. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

AB3217-A is a unique molecule produced by the fermentation of Streptomyces platensis strain AB3217.[1] Its structure was elucidated through spectroscopic and X-ray crystallographic analysis.[1] The molecule is characterized by a nine-membered ring formed by the linkage of deacetylanisomycin and β-D-xylofuranose through a glycosidic and an ether bond.[1]

Table 1: Physicochemical Properties of AB3217-A



Property	Value	Source
Molecular Formula	C17H23NO7	[1]
Molecular Weight	353.37 g/mol	
Appearance	Not specified in available literature	
Purity	Not specified in available literature	-
Solubility	Not specified in available literature	
Storage Condition	Not specified in available literature	-

Table 2: Bioactivity of AB3217-A

Bioactivity	Target Organism	Effect	Source
Anti-mite	Tetranychus urticae (two-spotted spider mite)	Marked activity	[1]

Experimental Protocols

Isolation and Purification of AB3217-A

The isolation and purification of AB3217-A from the fermentation broth of Streptomyces platensis AB3217 involves a multi-step chromatographic process.[1] The general workflow is as follows:

- Fermentation:Streptomyces platensis AB3217 is cultured in a suitable fermentation broth to produce AB3217-A.
- Initial Separation: The fermentation broth is subjected to column chromatography using Amberlite IR120B.



- Further Purification: The eluate from the first step is then passed through a Diaion HP-20 column.
- Final Purification: The final purification step is achieved using CM-Sephadex C-25 column chromatography to yield pure AB3217-A.[1]

Structural Determination

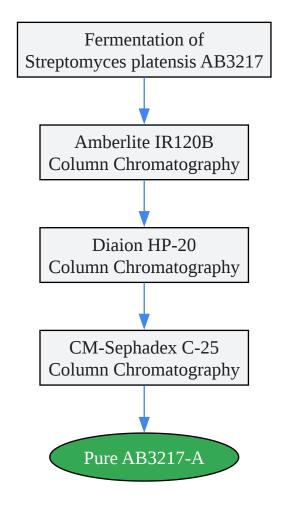
The chemical structure of AB3217-A was determined using the following analytical techniques[1]:

- Elemental Analysis
- Mass Spectrometry (MS)
- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
- X-ray Crystallographic Analysis

Visualizations

Isolation and Purification Workflow of AB3217-A

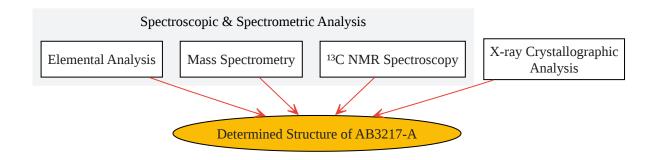




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Caption: Workflow for the isolation and purification of AB3217-A.

Logical Relationship of Structural Analysis Techniques



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References

- 1. AB3217-A, a novel anti-mite substance produced by a strain of Streptomyces platensis -PubMed [pubmed.ncbi.nlm.nih.gov]
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